molecular formula C8H6ClNO B3031997 2-Chloro-4-isocyano-1-methoxybenzene CAS No. 920524-21-6

2-Chloro-4-isocyano-1-methoxybenzene

Cat. No.: B3031997
CAS No.: 920524-21-6
M. Wt: 167.59 g/mol
InChI Key: UUHMPQKKAHKFLE-UHFFFAOYSA-N
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Description

2-Chloro-4-isocyano-1-methoxybenzene is an organic compound with the molecular formula C8H6ClNO. It is characterized by the presence of a chlorine atom, an isocyano group, and a methoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isocyano-1-methoxybenzene typically involves the reaction of 2-chloro-4-nitroanisole with a suitable isocyanide reagent under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isocyano-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-isocyano-1-methoxybenzene .

Mechanism of Action

The mechanism of action of 2-Chloro-4-isocyano-1-methoxybenzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy group may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-chloro-4-isocyano-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMPQKKAHKFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+]#[C-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405846
Record name 2-chloro-4-isocyano-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920524-21-6
Record name 2-chloro-4-isocyano-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-isocyano-1-methoxybenzene
Reactant of Route 2
2-Chloro-4-isocyano-1-methoxybenzene

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